molecular formula C11H11NO2 B13149624 2-(1-Methyl-1H-indol-4-YL)acetic acid

2-(1-Methyl-1H-indol-4-YL)acetic acid

Cat. No.: B13149624
M. Wt: 189.21 g/mol
InChI Key: OVBZOCZTKGRERK-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-indol-4-YL)acetic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring system, which is a common structural motif in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-indol-4-YL)acetic acid typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction provides the desired indole derivative in good yield . Another common method involves the cyclization of ortho-substituted anilines followed by functionalization of the indole ring .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-indol-4-YL)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups attached to the indole ring, enhancing their biological activity .

Scientific Research Applications

2-(1-Methyl-1H-indol-4-YL)acetic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: Indole derivatives are known for their role in cell signaling and as plant hormones.

    Medicine: These compounds exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Industry: Indole derivatives are used in the production of dyes, perfumes, and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-indol-4-YL)acetic acid involves its interaction with various molecular targets and pathways. The indole ring system can bind to multiple receptors, influencing cellular processes such as signal transduction and gene expression. The specific pathways and targets can vary depending on the biological context .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A well-known plant hormone involved in growth and development.

    1-Methylindole-3-acetic acid: Similar in structure but with different biological activities.

    2-Methylindole-3-acetic acid: Another indole derivative with distinct properties.

Uniqueness

2-(1-Methyl-1H-indol-4-YL)acetic acid is unique due to its specific substitution pattern on the indole ring, which can result in unique biological activities and applications compared to other indole derivatives .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-(1-methylindol-4-yl)acetic acid

InChI

InChI=1S/C11H11NO2/c1-12-6-5-9-8(7-11(13)14)3-2-4-10(9)12/h2-6H,7H2,1H3,(H,13,14)

InChI Key

OVBZOCZTKGRERK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)CC(=O)O

Origin of Product

United States

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